molecular formula C28H39N6O8P B11933604 [(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid

[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid

Cat. No.: B11933604
M. Wt: 618.6 g/mol
InChI Key: FYXHWMQPCJOJCH-FYYLOGMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of ACT-246475 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a pyrimidine derivative, which is then functionalized to introduce the necessary pharmacophores. The final product is obtained through a series of coupling reactions, purification steps, and crystallization . Industrial production methods focus on optimizing yield and purity while ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

ACT-246475 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ACT-246475 has a wide range of scientific research applications:

Mechanism of Action

ACT-246475 exerts its effects by selectively and reversibly binding to the P2Y12 receptor on platelets. This binding inhibits the receptor’s interaction with adenosine diphosphate (ADP), a key mediator of platelet aggregation. By blocking this interaction, ACT-246475 effectively reduces platelet activation and aggregation, thereby preventing thrombus formation .

Properties

Molecular Formula

C28H39N6O8P

Molecular Weight

618.6 g/mol

IUPAC Name

[(2S)-3-(4-butoxycarbonylpiperazin-1-yl)-2-[[6-[(3R)-3-methoxypyrrolidin-1-yl]-2-phenylpyrimidine-4-carbonyl]amino]-3-oxopropyl]phosphonic acid

InChI

InChI=1S/C28H39N6O8P/c1-3-4-16-42-28(37)33-14-12-32(13-15-33)27(36)23(19-43(38,39)40)30-26(35)22-17-24(34-11-10-21(18-34)41-2)31-25(29-22)20-8-6-5-7-9-20/h5-9,17,21,23H,3-4,10-16,18-19H2,1-2H3,(H,30,35)(H2,38,39,40)/t21-,23-/m1/s1

InChI Key

FYXHWMQPCJOJCH-FYYLOGMGSA-N

Isomeric SMILES

CCCCOC(=O)N1CCN(CC1)C(=O)[C@@H](CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CC[C@H](C4)OC

Canonical SMILES

CCCCOC(=O)N1CCN(CC1)C(=O)C(CP(=O)(O)O)NC(=O)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCC(C4)OC

Origin of Product

United States

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